2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as pyrazolopyrazines . These are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as benzo[f]pyrazolo[1,5-a][1,3]diazepines, have been synthesized using Rh(III)-catalyzed C–H activation/intramolecular condensation of 1-aryl-1H-pyrazol-5-amines with cyclic 2-diazo-1,3-diketones .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions typical of aromatic compounds and the specific functional groups present. For instance, the pyrazolo[1,5-a]pyrimidine scaffold has been prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .Scientific Research Applications
Chemical Synthesis and Molecular Structures
The compound 2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde, and its analogs, have been extensively used in chemical synthesis. For instance, Cuartas et al. (2017) conducted a study where similar pyrazole derivatives were synthesized and their molecular structures analyzed, highlighting the potential of these compounds in the field of organic chemistry and materials science (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Antimicrobial and Antioxidant Activities
Research has been conducted on the antimicrobial and antioxidant properties of pyrazole-based compounds. Abdel-Wahab et al. (2012) synthesized new heterocycles containing the pyrazole moiety, which exhibited significant antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012). Similarly, Ashok et al. (2014) synthesized bipyrazoles with notable antibacterial and antifungal properties, emphasizing the potential of pyrazole derivatives in pharmaceutical applications (Ashok, Ganesh, Ravi, Vijaya Lakshmi, & Ramesh, 2014).
Catalytic Applications in Organic Synthesis
Zolfigol et al. (2013) reported the use of pyrazole compounds in catalyzing organic reactions. They developed a method for preparing pyranopyrazoles using pyrazole derivatives as catalysts, showcasing the versatility of these compounds in synthetic organic chemistry (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Anti-inflammatory and Anti-cancer Activities
Kaping et al. (2016) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anti-inflammatory and anti-cancer activities. Their findings contribute to the potential use of pyrazole-based compounds in medicinal chemistry (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Structural Analysis and Vibrational Spectroscopic Studies
Siddekha et al. (2011) performed vibrational spectroscopic studies on pyrazole derivatives, providing insights into the physical and chemical properties of these compounds, crucial for their application in various scientific fields (Siddekha, Nizam, & Pasha, 2011).
properties
IUPAC Name |
2-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-31-20-9-7-18(8-10-20)22-21(17-30)23-24(25-11-12-29(23)26-22)28-15-13-27(14-16-28)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETIRBWCOGJHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.